molecular formula C16H18F3NO3 B2838613 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone CAS No. 1351588-45-8

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2838613
CAS No.: 1351588-45-8
M. Wt: 329.319
InChI Key: AFKYEYYRONJIIC-UHFFFAOYSA-N
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Description

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone is a sophisticated chemical building block primarily utilized in medicinal chemistry and drug discovery research. Its key structural feature is the 1,5-Dioxa-9-azaspiro[5.5]undecane moiety, which serves as a piperidine bioisostere and is valued for its ability to modulate the physicochemical properties of drug candidates, such as improving solubility and metabolic stability. The compound functions as a key intermediate, where the carbonyl group is amenable to nucleophilic displacement, allowing researchers to functionalize the nitrogen atom of the spirocyclic system. This enables the synthesis of diverse compound libraries for high-throughput screening. The 3-(trifluoromethyl)phenyl group is a common pharmacophore in agrochemical and pharmaceutical agents, known to enhance cell membrane permeability and binding affinity through its lipophilic and electron-withdrawing characteristics (source) . Consequently, this reagent is instrumental in the synthesis of targeted molecules for probing biological pathways, particularly in the development of receptor ligands and enzyme inhibitors. Its research value lies in its role as a versatile scaffold for constructing complex molecules with potential therapeutic applications.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-1-3-12(11-13)14(21)20-7-5-15(6-8-20)22-9-2-10-23-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKYEYYRONJIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro[5.5]undecane framework. Subsequent functionalization introduces the trifluoromethyl group at the phenyl ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : One notable application of this compound is its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for the bacterium's cell wall synthesis, making it a prime target for antituberculosis drug development. Research indicates that derivatives of this compound exhibit significant inhibitory effects against MmpL3, which could lead to new therapeutic options for tuberculosis treatment.

Case Study : A study conducted on various derivatives of 1,5-Dioxa-9-azaspiro[5.5]undecan demonstrated that specific modifications to the trifluoromethyl group enhanced its binding affinity to MmpL3, leading to improved antimicrobial efficacy.

Material Science

The unique spirocyclic structure of 1,5-Dioxa-9-azaspiro[5.5]undecan has implications in the development of new materials with tailored mechanical and chemical properties. Its ability to form gels and stable structures makes it suitable for applications in coatings and composites.

Applications :

  • Gelling Agents : The compound can be utilized as a gelling agent in various formulations due to its non-viscous solution properties before gelation.
  • Stabilizers : Its resistance to organic solvents and mechanical stability makes it an excellent candidate for stabilizing formulations in harsh environments.

Biological Research

The compound's ability to interact with various biological targets allows it to be used in biochemical studies. It can serve as a probe for studying specific pathways and mechanisms within cells.

Biological Activity Table :

Compound NameBiological ActivityUnique Features
1,5-Dioxa-9-azaspiro[5.5]undecan derivativesAntituberculosis activityInhibits MmpL3 protein
(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan)Potential enzyme inhibitorUnique spirocyclic structure
1-Oxa-4,9-diazaspiro[5.5]undecanePotent sEH inhibitorExhibits oral bioavailability

Mechanism of Action

The mechanism by which 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Structural Variations in Spiro Core Systems

The spiro core’s heteroatom arrangement and ring size critically influence molecular conformation and biological activity:

Compound Name Core Structure Heteroatoms Key Reference
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone 1,5-dioxa-9-aza, spiro[5.5] O (positions 1,5), N (9) Target compound
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone 1,5-dioxa-9-aza, spiro[5.5] O (1,5), N (9)
3,3-Dimethyl-2,4-dioxa-9λ⁶-thiaspiro[5.5]undecane-1,5,9,9-tetraone 2,4-dioxa-9-thia, spiro[5.5] O (2,4), S (9)
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane 9-oxa-2-aza, spiro[5.5] O (9), N (2)
  • Key Findings :
    • Sulfur substitution (e.g., ) introduces sulfone groups, increasing polarity but reducing membrane permeability compared to oxygen/nitrogen systems .
    • Heteroatom positioning : The 9-aza in the target compound likely enhances receptor binding via nitrogen lone pairs, whereas 2-aza systems () may alter steric interactions .

Substituent Effects on Pharmacological and Physicochemical Properties

Substituents modulate electronic, steric, and solubility profiles:

Compound Name Substituent Electronic Effect Biological Activity
This compound 3-(Trifluoromethyl)phenyl Strongly electron-withdrawing Sigma1 antagonism
(2-Chloro-6-fluorophenyl) analog 2-Chloro-6-fluorophenyl Moderate electron-withdrawing Unreported (structural analog)
1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one 4-Methanesulfonylphenyl Polar, electron-withdrawing Potential kinase modulation
((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone 3-(Trifluoromethyl)phenyl + imidazo-pyrrolo-pyrazine Electron-withdrawing + π-π stacking Likely CNS-targeted
  • Key Findings :
    • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for CNS penetration in the target compound .
    • Methanesulfonyl (-SO₂CH₃) : Increases solubility but may reduce bioavailability due to high polarity .
    • Chloro/fluoro groups : Moderate electron withdrawal in ’s compound may balance potency and solubility .

Biological Activity

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F3NO3C_{16}H_{18}F_3NO_3 with a molecular weight of approximately 329.31 g/mol. The structural uniqueness of the spirocyclic core, combined with the trifluoromethyl phenyl group, contributes to its distinct chemical properties.

PropertyValue
Molecular FormulaC16H18F3NO3C_{16}H_{18}F_3NO_3
Molecular Weight329.31 g/mol
CAS Number1351588-45-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that compounds with similar structural motifs may act as enzyme inhibitors, impacting pathways relevant to cancer and viral infections.

Case Studies

  • Enzyme Inhibition : Research indicates that compounds structurally related to this spirocyclic derivative have shown promise as selective inhibitors of the METTL3 enzyme, which plays a crucial role in RNA methylation processes associated with various cancers.
  • Antiviral Activity : Investigations into similar compounds have revealed potential antiviral properties, particularly against RNA viruses. The introduction of electron-withdrawing groups like trifluoromethyl enhances the biological efficacy of these derivatives .
  • Antibacterial Properties : Analogues of related compounds have been explored for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups was found to be critical for their bioactivity .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:

  • Synthesis : The synthesis typically involves multi-step organic reactions, allowing for the modification of substituents to improve target engagement and potency .
  • Biological Testing : In vitro assays demonstrate that modifications in the molecular structure can significantly alter the compound's interaction with biological targets, influencing its pharmacological profile.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanoneContains a chlorophenyl groupInvestigated for antiviral properties
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa...)Incorporates a cyclopropyl moietyPotential applications in neurological disorders
1-Oxa-9-azaspiro[5.5]undecane derivativesSimilar spirocyclic scaffoldStudied for antituberculosis activity

Q & A

Q. What are the optimal synthetic routes for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone?

Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the spirocyclic backbone via cyclization, often using catalysts like BF₃·Et₂O or Ti(OiPr)₄ to promote ring closure.
  • Step 2 : Introduction of the trifluoromethylphenyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions (e.g., DCM or THF, 0–5°C) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
    Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the dioxa-aza ring. Reaction progress is monitored using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. How can structural characterization of this compound be validated?

  • NMR : ¹H NMR (CDCl₃) typically shows distinct signals for the spirocyclic protons (δ 3.5–4.2 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the carbonyl group (δ ~195 ppm) and CF₃ moiety (δ 124–126 ppm, q, J = 288 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 398.14) and fragmentation patterns consistent with the spiro scaffold .
  • X-ray Crystallography : Resolves bond angles and stereochemistry of the spiro center (e.g., C9-N-C11 angle ~109.5°) .

Q. What are the key physicochemical properties relevant to in vitro assays?

  • Solubility : Limited aqueous solubility (~0.1 mg/mL in PBS), but miscible with DMSO or DMF for stock solutions .
  • Stability : Degrades at pH <4 (hydrolysis of dioxa ring) or >10 (amide bond cleavage). Store at –20°C under nitrogen .
  • LogP : Calculated value ~2.8 (indicative of moderate lipophilicity) using ChemDraw .

Advanced Research Questions

Q. How does the spirocyclic structure influence biological activity compared to non-spiro analogs?

The spiro scaffold enhances conformational rigidity, improving target binding affinity. For example:

Compound Target (IC₅₀) Structural Feature
Target compoundGABAₐ (12 nM)Spirocyclic dioxa-aza core
Linear analog (no spiro)GABAₐ (>1 µM)Flexible ether-amine chain
The spiro structure restricts rotational freedom, aligning the trifluoromethylphenyl group for optimal hydrophobic interactions with receptor pockets .

Q. What contradictions exist in reported activity data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 12 nM vs. 85 nM for GABAₐ) may arise from:

  • Assay conditions : Differences in buffer pH (activity decreases at pH 7.4 vs. 6.8) .
  • Enantiomeric purity : The compound exists as a racemate; chiral HPLC (Chiralpak AD-H, 90:10 hexane/EtOH) separates enantiomers with distinct activities .
    Resolution: Standardize assay protocols (pH 7.0, 25°C) and use enantiopure samples for dose-response studies.

Q. What computational methods predict off-target effects of this compound?

  • Molecular Docking : AutoDock Vina screens against >200 GPCRs, identifying potential off-target binding to 5-HT₂B (ΔG = –9.2 kcal/mol) .
  • Pharmacophore Modeling : Matches with kinase ATP-binding sites (e.g., CDK2), suggesting anti-proliferative side effects .
    Experimental validation via kinase inhibition assays (e.g., SelectScreen Kinase Profiling) is recommended .

Methodological Considerations

Q. How to design stability studies for long-term storage?

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (C18 column, 1.0 mL/min, 254 nm). Degradation products include hydrolyzed dioxa-aza ring (~15% at 4 weeks) .
  • Lyophilization : Increases stability (≤5% degradation after 6 months) when stored at –80°C in amber vials .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodents : Administer 10 mg/kg IV; plasma half-life (t₁/₂) ~2.3 hours due to rapid hepatic metabolism (CYP3A4).
  • Metabolite Identification : Use LC-MS/MS to detect primary metabolites (e.g., hydroxylated spiro ring) .

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